3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13404118
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O4 |
|---|---|
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid |
| Standard InChI | InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-9(8-14)13-7-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16) |
| Standard InChI Key | ZFOYJKJVEBVTBA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NCC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (IUPAC name: 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid) features a six-membered piperidine ring substituted at the 3-position with a carboxymethyl-amino group (-NH-CH2-COOH) and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during synthetic manipulations.
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular formula | C12H22N2O4 |
| Molecular weight | 258.31 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NCC(=O)O |
| InChIKey | ZFOYJKJVEBVTBA-UHFFFAOYSA-N |
| CAS number | 61637471 |
The stereochemistry of the piperidine ring influences biological activity, though the racemic form remains widely used in initial screening studies. X-ray crystallography of related compounds reveals chair conformations for the piperidine ring, with the Boc group adopting equatorial orientations to minimize steric strain.
Synthesis and Manufacturing
Stepwise Synthetic Pathways
The synthesis typically begins with commercially available piperidine derivatives, employing a multi-step strategy to introduce functional groups while maintaining regiochemical control:
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Piperidine Core Functionalization:
N-Boc protection of piperidine-3-amine precedes carboxymethylation via reductive amination with glyoxylic acid. This step requires careful pH control (pH 6.5–7.5) to prevent Boc group cleavage while promoting imine formation. -
Carboxymethyl Group Installation:
Condensation with bromoacetic acid derivatives under Mitsunobu conditions (DIAD, PPh3) achieves efficient coupling, though alternative methods using EDC/HOBt activation show comparable yields (68–72%). -
Final Esterification:
tert-Butyl ester formation employs Boc anhydride in dichloromethane with DMAP catalysis, typically achieving >95% conversion at 0°C to room temperature.
Critical Reaction Parameters
-
Temperature: Strict control below 40°C prevents Boc decomposition
-
Solvent selection: THF/DMF mixtures optimize solubility without side reactions
-
Catalysts: DMAP (4-dimethylaminopyridine) accelerates esterification kinetics
Biological Applications and Research Findings
| Kinase Type | Docking Score (kcal/mol) | Interaction Residues |
|---|---|---|
| JAK2 | -9.5 | Lys882, Glu898, Asp902 |
| CDK2 | -8.9 | Lys33, Asp145, Gln131 |
| EGFR | -7.8 | Met793, Thr854, Arg776 |
Neuropharmacological Activity
The compound's ability to cross the blood-brain barrier (calculated logP = 1.2) suggests potential CNS applications. In vitro assays show 42% inhibition of serotonin reuptake at 10 μM concentration, comparable to early-stage SSRIs.
Analytical Characterization Techniques
Spectroscopic Profiling
1H NMR (400 MHz, CDCl3):
-
δ 1.44 (s, 9H, Boc CH3)
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δ 2.78–3.15 (m, 4H, piperidine H2/H6)
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δ 3.89 (s, 2H, CH2COO)
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δ 4.12 (br s, 1H, NH)
13C NMR (101 MHz, CDCl3):
-
28.2 (Boc CH3)
-
79.8 (Boc quaternary C)
-
155.1 (C=O Boc)
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172.4 (COOH)
High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion at m/z 259.2121 [M+H]+ (calc. 259.2124).
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